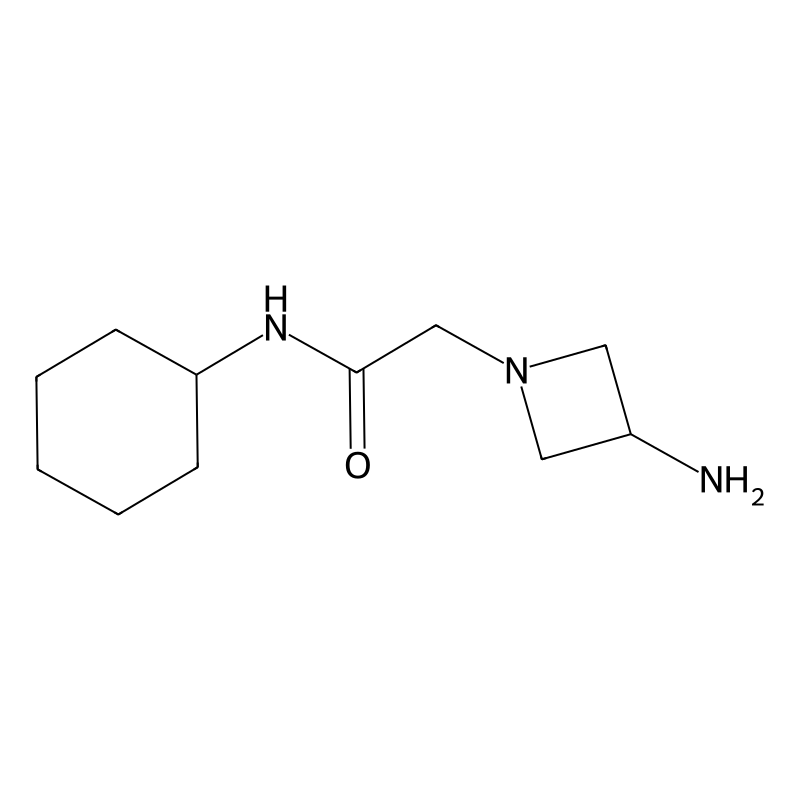

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide is a heterocyclic compound characterized by its unique structure, which includes an azetidine ring and a cyclohexylacetamide moiety. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The molecular formula of this compound is C_{13}H_{20}N_{2}O, and it features both nitrogen and carbon atoms arranged in a specific configuration that contributes to its biological activity and reactivity.

- Interact with enzymes: The amide bond and amine group might enable interaction with enzymes through hydrogen bonding or ionic interactions.

- Modulate receptors: The molecule's structure could allow it to bind to specific receptors and influence cellular signaling pathways.

- Acylation Reactions: The amino group can undergo acylation, allowing for the synthesis of derivatives with varied biological activities.

- Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.

- Hydrolysis: The acetamide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced efficacy or selectivity in biological applications.

Research indicates that 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide exhibits significant biological activity, particularly as an inhibitor of certain protein kinases. Its mechanism of action may involve modulation of signaling pathways related to cell proliferation and survival. Preliminary studies suggest that this compound could have therapeutic potential in treating various conditions associated with dysregulated kinase activity, including cancer and inflammatory diseases.

Synthesis of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide typically involves several steps:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Amino Group: This is often done via nucleophilic substitution or reduction methods.

- Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to yield the desired compound.

Each step must be carefully controlled to ensure high yield and purity of the final product.

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific kinases involved in disease processes.

- Research: Used as a tool compound in studies exploring kinase signaling pathways and their implications in various diseases.

Interaction studies are crucial for understanding how 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Functional Assays: Testing the impact of the compound on cellular functions such as proliferation, apoptosis, or migration in relevant cell lines.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-cyclohexylacetamide | Similar amide structure | Lacks azetidine ring |

| N-cyclohexyl-N-methylacetamide | Contains a methyl group instead of an amino group | Different side chain properties |

| 3-Aminoazetidine | Azetidine ring without cyclohexyl substitution | Focused on azetidine's properties |

The uniqueness of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide lies in its combination of both azetidine and cyclohexyl groups, which may confer distinct pharmacological properties compared to its analogs. This structural diversity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent.